molecular formula C23H17FN2O4 B2682198 N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide CAS No. 861212-82-0

N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide

Cat. No.: B2682198
CAS No.: 861212-82-0
M. Wt: 404.397
InChI Key: GNSAHOKITHXRCA-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide is a complex organic compound that belongs to the class of benzoxazine derivatives

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate amine with a phenolic compound under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.

    Coupling with Benzamide: The final step involves coupling the benzoxazine derivative with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of advanced polymers and resins.

    Biological Studies: It is used in research to understand its interaction with various biological targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide
  • N-[(4-bromophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide

Uniqueness

N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its chlorinated or brominated analogs.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4/c24-16-8-5-14(6-9-16)12-25-23(29)18-4-2-1-3-17(18)22(28)15-7-10-20-19(11-15)26-21(27)13-30-20/h1-11H,12-13H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSAHOKITHXRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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